N-methyl-5-tributylstannylpyridin-2-amine
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Overview
Description
N-methyl-5-tributylstannylpyridin-2-amine is an organotin compound with the molecular formula C18H33NSn. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. The presence of the tributylstannyl group makes it a valuable reagent in cross-coupling reactions, such as the Stille coupling, which is widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-tributylstannylpyridin-2-amine typically involves the reaction of 5-methyl-2-bromopyridine with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as column chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-tributylstannylpyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Cross-Coupling Reactions: It is widely used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Such as alkyl halides or aryl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the major products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
N-methyl-5-tributylstannylpyridin-2-amine has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which N-methyl-5-tributylstannylpyridin-2-amine exerts its effects is primarily through its role as a reagent in chemical reactions. The tributylstannyl group facilitates the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-(tributylstannyl)pyridine
- 2-Methyl-6-(tributylstannyl)pyridine
- 2-(Tributylstannyl)pyridine
Uniqueness
N-methyl-5-tributylstannylpyridin-2-amine is unique due to the presence of the N-methyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, offering different reactivity patterns compared to its analogs.
Properties
Molecular Formula |
C18H34N2Sn |
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Molecular Weight |
397.2 g/mol |
IUPAC Name |
N-methyl-5-tributylstannylpyridin-2-amine |
InChI |
InChI=1S/C6H7N2.3C4H9.Sn/c1-7-6-4-2-3-5-8-6;3*1-3-4-2;/h2,4-5H,1H3,(H,7,8);3*1,3-4H2,2H3; |
InChI Key |
PYQKRPQTKOPDFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)NC |
Origin of Product |
United States |
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